molecular formula C10H10BrF3O2 B1319091 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene CAS No. 200956-15-6

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene

Cat. No. B1319091
Key on ui cas rn: 200956-15-6
M. Wt: 299.08 g/mol
InChI Key: IULMXYSSKXYIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071927

Procedure details

To a solution of 2-bromo-4-trifluoromethoxyphenol (Description 11; 1 g, 3.9 mmol) and K2CO3 (1.1 g, 7.8 mmol) in dimethylformamide (15 ml) was added 2-bromopropane (0.55 ml, 5.9 mmol). The solution was stirred for 14 h. at room temperature under an atmosphere of nitrogen. Waster (200 ml) and ethyl acetate (3×70 ml) was added to the solution and the organic phase washed with water (100 ml), brine (100 ml) and dried (MgSO4). The solvent was removed in vacuo and the residue purified by chromatography on silica gel (eluting with 5% ethyl acetate in hexane) to give the title compound. 1H NMR (250 MHz, CDCl3) δ1.38 (6H, d, J 6.1 Hz), 4.53 (1H, m), 6.88 (1H, d, J, 9 Hz), 7.12 (1H, dd, J 8.8, 2.6 Hz), and 7.43 (1H, d, J 2.8 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1[OH:13].C([O-])([O-])=O.[K+].[K+].Br[CH:21]([CH3:23])[CH3:22].C(OCC)(=O)C>CN(C)C=O>[Br:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:11])([F:12])[F:10])[CH:5]=[CH:4][C:3]=1[O:13][CH:21]([CH3:23])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC(F)(F)F)O
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.55 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 14 h. at room temperature under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase washed with water (100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel (eluting with 5% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC(F)(F)F)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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